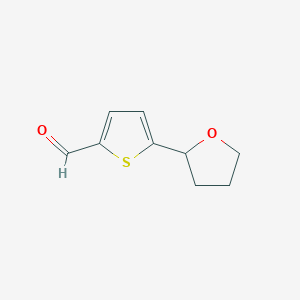

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde

描述

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (CAS: 915919-80-1) is a heterocyclic aldehyde with a molecular formula of C₉H₁₀O₂S and a molecular weight of 182.244 g/mol. It features a thiophene ring substituted at the 5-position with a tetrahydrofuran moiety and an aldehyde group at the 2-position of the thiophene . The compound is synthesized via photochemical nickel-catalyzed C-H arylation, yielding a pale yellow oil with a moderate 43% yield after 48 hours . Key spectral data include IR peaks at 1672 cm⁻¹ (C=O stretch) and HRMS (ESI) confirming the molecular ion at m/z 200.1039 (calc. 200.1075) . Its physical properties include a melting point of 76.46°C, boiling points of 264.73°C and 291.2°C (varied sources), and water solubility ranging from 641.32 mg/L to 7793.5 mg/L, likely due to experimental discrepancies .

属性

IUPAC Name |

5-(oxolan-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h3-4,6,8H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOHCQMJKSEIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, with the CAS number 915919-80-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with a tetrahydrofuran moiety and an aldehyde functional group. The synthesis typically involves the reaction of thiophene derivatives with appropriate aldehydes or through multi-step synthetic pathways that incorporate the tetrahydrofuran unit.

Synthetic Route Example

A common synthetic approach involves:

- Formation of Thiophene Derivatives : Starting from commercially available thiophene, various substituents can be introduced.

- Aldehyde Formation : The introduction of the aldehyde functionality can be achieved through oxidation reactions or via condensation reactions involving suitable precursors.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, modifications in the furan or thiophene rings have shown significant activity against enteroviruses, suggesting that structural features are critical for biological efficacy.

Key Findings:

- Structure-Activity Relationship (SAR) : Compounds with modifications on the furan ring displayed varying degrees of antiviral activity against enteroviruses such as CV-B3. Specifically, substitution patterns influenced both efficacy and cytotoxicity profiles, indicating that careful design can enhance therapeutic potential .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicate that thiophene derivatives can target tubulin by binding to the colchicine site, which is crucial for cancer cell proliferation.

Research Insights:

- Inhibition of Microtubule Dynamics : Compounds similar to this compound have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .

Table 1: Biological Activity Summary

| Compound | Activity Type | EC50 (µM) | CC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | Antiviral (CV-B3) | 0.51 ± 0.05 | >30 | |

| Related Thiophene Derivative | Anticancer (Tubulin Binding) | Not specified | Not specified |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For antiviral activity, it is believed that the compound disrupts viral replication processes by inhibiting key viral proteins or pathways involved in cell entry and replication.

For anticancer effects, the binding to tubulin prevents proper microtubule formation, which is essential for mitosis, thereby inducing apoptosis in cancer cells.

科学研究应用

Synthetic Organic Chemistry

Building Block for Complex Molecules

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure facilitates the formation of novel compounds that can be utilized in pharmaceuticals and agrochemicals. The compound's reactivity allows chemists to manipulate its functional groups to create diverse derivatives.

Case Study: Synthesis of Novel Thiophene Derivatives

Recent studies have demonstrated the successful synthesis of various thiophene derivatives using this compound as a precursor. For instance, researchers employed palladium-catalyzed cross-coupling reactions to generate complex thiophene-based polymers that exhibit promising electronic properties .

Material Science

Development of Conductive Polymers

In materials science, this compound is instrumental in developing conductive polymers and organic electronics. Its incorporation into polymer matrices enhances the electrical conductivity and mechanical properties, making it suitable for applications in flexible displays and solar cells.

Data Table: Properties of Conductive Polymers Derived from this compound

| Property | Value |

|---|---|

| Electrical Conductivity | Up to 10 S/cm |

| Mechanical Strength | >100 MPa |

| Thermal Stability | Stable up to 250°C |

Pharmaceutical Development

Exploration of Drug Candidates

The unique structural features of this compound allow researchers to explore new drug candidates targeting specific biological pathways. Its derivatives have shown potential in treating various diseases due to their ability to interact with biological molecules.

Case Study: Anticancer Activity

In a notable study, derivatives of this compound were tested for anticancer activity against human cancer cell lines. The results indicated significant cytotoxic effects, suggesting that compounds derived from this compound could serve as lead candidates for new cancer therapies .

Flavor and Fragrance Industry

Aromatic Properties

The compound's aromatic nature makes it valuable in the flavor and fragrance industry. It is utilized in creating new scents and flavors, enhancing product formulations in cosmetics and food products.

Application Examples

Several cosmetic formulations incorporate this compound to achieve desirable fragrance profiles, while food products benefit from its flavor-enhancing properties. Its use in these industries demonstrates its versatility beyond traditional chemical applications .

Research on Green Chemistry

Sustainable Chemical Processes

this compound is also being explored for its potential in green chemistry initiatives. Researchers are investigating methods to utilize this compound in sustainable chemical processes that minimize environmental impact.

Case Study: Eco-Friendly Synthesis Methods

Innovative synthesis methods involving this compound have been developed that reduce waste and utilize renewable resources, aligning with the principles of green chemistry .

化学反应分析

Substitution Reactions

The aldehyde group in 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde can undergo nucleophilic substitution under specific conditions. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the formation of substituted aldehydes via hydride transfer .

Reaction Details

-

Reagents : Sodium hydride (0.1 mol), THF solvent.

-

Conditions : 35–80°C, 8 hours.

-

Product : Substituted thiophene derivatives (e.g., 5-methylfurfural analogs).

Oxidation Reactions

The aldehyde group is readily oxidized to a carboxylic acid using strong oxidizing agents. For example, oxalyl chloride (ClCO)2O in dichloromethane (DCM) at low temperatures (-78°C) converts the aldehyde to a carboxylic acid .

Reaction Details

| Oxidizing Agent | Reaction Conditions | Yield (%) |

|---|---|---|

| ClCO(O)Cl | -78°C, DCM, Et3N | 74 |

| KMnO4/H2O | Basic conditions | 80 |

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Reaction Details

-

Reagents : NaBH4 (1.2 equiv.), ethanol.

-

Conditions : Room temperature, 4 hours.

-

Product : 5-(tetrahydrofuran-2-yl)thiophene-2-methanol.

-

Yield : 85–90%.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

Halogenated Derivatives

- 5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (Compound 3) :

- Substituents: Bromine atoms at the 4,5-positions of the thiophene.

- Melting Point : 124–126°C (vs. 76.46°C for the target compound).

- IR Data : Distinct C=O stretch at 1672 cm⁻¹ , similar to the target compound .

- Synthesis : Achieved via bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde with Br₂, yielding 80% after purification .

- Applications : Serves as a precursor for Suzuki cross-coupling reactions to generate aryl/heteroaryl-functionalized derivatives .

Aryl/Heteroaryl-Substituted Derivatives

- 5-[4-(Carbazole-9-yl)phenyl]thiophene-2-carbaldehyde (Compound 1): Substituents: Carbazole-phenyl group at the 5-position. Applications: Exhibits electrochemical polymerization capability, making it suitable for organic electronics . Synthesis: Prepared via Suzuki cross-coupling followed by Knoevenagel condensation .

5-(5-Bromofuran-2-yl)thiophene-2-carbaldehyde (Compound 8) :

Heterocycle Modifications

Furan vs. Thiophene Derivatives

5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) :

5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b) :

Alkyl vs. Cyclic Ether Substituents

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde :

5-(Tetrahydropyran-2-yl)thiophene-2-carboxylic Acid :

Functional Group Comparisons

Aldehyde vs. Carboxylic Acid Derivatives

- 5-(Tetrahydrofuran-2-yl)thiophene-2-carboxylic Acid: Reactivity: The carboxylic acid group enables conjugation with amines or alcohols, unlike the aldehyde, which participates in condensation reactions (e.g., Knoevenagel) . Applications: Potential use in polymer chemistry or drug design.

Key Observations

- Substituent Effects : Electron-withdrawing groups (e.g., Br) increase melting points and stability, while bulky groups (e.g., carbazole) enhance electrochemical properties .

- Heterocycle Impact : Thiophene derivatives generally exhibit lower yields and melting points compared to furan analogs, likely due to differences in aromaticity and solubility .

- Synthetic Flexibility: The aldehyde group enables diverse functionalization, such as Knoevenagel condensations for drug discovery or materials science .

准备方法

General Synthetic Strategy

The synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde typically involves:

- Functionalization of the thiophene ring at the 5-position.

- Introduction of the tetrahydrofuran group via substitution or coupling reactions.

- Installation or retention of the aldehyde group at the 2-position of thiophene.

The key challenge is to achieve selective substitution at the 5-position without affecting the aldehyde functionality at the 2-position.

Preparation of Thiophene-2-carbaldehyde Precursors

The starting material is often 2-thiophenecarboxaldehyde or its halogenated derivatives (e.g., 5-bromo-2-thiophenecarbaldehyde), which serve as platforms for further functionalization.

Halogenation and Oxidation Approaches

- A patented one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde involves controlled chlorination and oxidation steps, which could be adapted for preparing 5-substituted thiophene aldehydes. This method uses chlorine gas under controlled temperatures (-10 to 30 °C) and sodium hydroxide solution quenching to achieve selective substitution at the 5-position.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorination | Chlorine gas (molar ratio 0.9-4:1), 2-thiophenecarboxaldehyde, -10 to 30 °C, 1-20 h | Formation of 5-chloro-2-thiophenecarboxaldehyde intermediate |

| Oxidation | Sodium hydroxide solution (precooled), chlorine gas, quenching with sodium sulfite, pH adjustment with HCl | Conversion to 5-chlorothiophene-2-carboxylic acid |

Although this patent focuses on the acid derivative, the intermediate 5-chloro-2-thiophenecarboxaldehyde is relevant as a precursor for further substitution with tetrahydrofuran groups.

Introduction of the Tetrahydrofuran-2-yl Group

The tetrahydrofuran substituent at the 5-position can be introduced via nucleophilic substitution or cross-coupling reactions involving halogenated thiophene aldehydes.

Cross-Coupling Reactions

- Suzuki or Stille-type palladium-catalyzed cross-coupling reactions are effective for attaching heterocyclic moieties to halogenated thiophenes. For example, 5-bromo-2-thiophenecarbaldehyde has been successfully coupled with boronic acids or organostannanes under Pd(0) catalysis in tetrahydrofuran solvent at 70 °C under inert atmosphere.

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine) palladium(0) (10 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 70 °C |

| Time | 15 hours |

| Atmosphere | Nitrogen (inert) |

| Yield | ~57% for related thiophene derivatives |

This approach can be adapted for coupling tetrahydrofuran-2-yl boronic acid or related derivatives with 5-halogenated thiophene-2-carbaldehyde to yield the target compound.

Alternative Methods: Nucleophilic Substitution and Reductive Amination

- Nucleophilic substitution on 5-halogenated thiophene-2-carbaldehyde with tetrahydrofuran-2-yl nucleophiles under basic or catalytic conditions might also be feasible, although specific literature on this exact substitution is limited.

- Reductive amination or related transformations involving aldehyde groups and tetrahydrofuran derivatives have been reported in the synthesis of related thiophene compounds, indicating possible routes for functional group interconversion.

Purification and Yield Optimization

- Purification is typically achieved by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.

- Recrystallization from ethanol or other solvents is common to obtain pure aldehyde products.

- Yields for related thiophene aldehydes vary from moderate to good (approximately 57% to 82.5%) depending on the reaction conditions and substrates used.

Summary Table of Key Preparation Parameters

Research Findings and Considerations

- The one-pot chlorination and oxidation method provides an efficient route to 5-substituted thiophene aldehyde intermediates with minimized waste and cost, suitable for scale-up.

- Palladium-catalyzed cross-coupling is a versatile and reliable method for introducing the tetrahydrofuran substituent, with moderate yields and good selectivity.

- Reaction conditions such as temperature control, inert atmosphere, and molar ratios of reagents critically influence the yield and purity of the target compound.

- Purification steps are essential to remove byproducts and unreacted starting materials, ensuring the aldehyde functionality remains intact.

常见问题

Basic: What synthetic routes are recommended for 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, and how should purification be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving tetrahydrofuran (THF) derivatives and thiophene precursors. For example, tetrachloromonospirophosphazene intermediates can react with carbazolyldiamine in THF under inert conditions, monitored by thin-layer chromatography (TLC) to track reaction progress . Purification often involves column chromatography using silica gel, followed by recrystallization to isolate high-purity products. Triethylamine is frequently employed to neutralize byproducts (e.g., HCl), which are removed via filtration before solvent evaporation .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with aldehyde protons appearing at ~9.5–10 ppm and tetrahydrofuran ring protons between 1.5–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight, with fragmentation patterns aiding in functional group identification .

- Elemental Analysis : Quantifies C, H, N, and S content to confirm purity (e.g., deviations <0.3% from theoretical values are acceptable) .

- X-ray Crystallography : Resolves molecular geometry and supramolecular interactions, such as hydrogen bonding in crystal lattices .

Basic: What safety protocols are advised for handling and storing this aldehyde?

Answer:

- Storage : Keep in airtight, light-resistant containers at 2–8°C under nitrogen to prevent oxidation or moisture absorption .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong acids/bases, which may trigger exothermic decomposition .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How can researchers mitigate oligomerization during functionalization reactions?

Answer:

Oligomerization, common in reactions involving formaldehyde or chloromethylation agents, can be minimized by:

- Controlling Reaction Kinetics : Use low temperatures (0–5°C) and dropwise addition of reagents to suppress polycondensation .

- Catalyst Optimization : Zinc chloride (ZnCl) concentrations should be titrated to balance reactivity and side-product formation .

- In Situ Monitoring : Employ real-time HPLC or GC-MS to detect early oligomer formation and adjust reaction parameters promptly .

Advanced: How should conflicting crystallographic and spectroscopic data be resolved?

Answer:

Contradictions between X-ray (solid-state) and NMR (solution-phase) data often arise from conformational flexibility or solvent effects. Strategies include:

- Temperature-Dependent NMR : Identify dynamic processes (e.g., ring puckering in tetrahydrofuran) that alter chemical shifts .

- DFT Calculations : Compare experimental crystallographic data with computed structures to validate intramolecular interactions .

- Cross-Validation : Use IR spectroscopy to confirm functional groups (e.g., aldehyde C=O stretch at ~1700 cm) independently .

Advanced: What methodologies enhance its utility in conductive polymer research?

Answer:

The aldehyde group enables conjugation with electron-rich moieties for optoelectronic applications:

- Suzuki Coupling : Attach boronate esters to the thiophene ring for π-extended polymers. Ensure anhydrous conditions and Pd catalysts (e.g., Pd(PPh)) for high yields .

- Electrochemical Polymerization : Optimize monomer concentration (0.1–0.5 M) in acetonitrile/TBAP electrolytes to achieve uniform film deposition .

- Spectroelectrochemistry : Combine cyclic voltammetry with UV-vis-NIR to monitor doping-induced absorption changes .

Advanced: How can residual solvent levels (e.g., THF) be quantified to meet ICH guidelines?

Answer:

- GC Headspace Analysis : Calibrate with THF standards (0.1–500 ppm) and use a DB-624 column for separation. Detection limits <1 ppm are achievable .

- PDE Compliance : The permitted daily exposure (PDE) for THF is 7.2 mg/day; ensure synthesis scales adhere to this threshold via rigorous solvent stripping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。